![molecular formula C21H31NO2 B1623786 (-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate CAS No. 397849-98-8](/img/structure/B1623786.png)
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate
Overview
Description
(-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylate esters with various reagents. One common method is the nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents, which provides an enantioefficient synthesis of unsaturated amino acids . Another method involves the ring opening of aziridine-2-carboxylate esters with organometallic reagents, such as organocuprates, to yield amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would apply.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective nucleophilic attack, with selectivity influenced by substituent electronic effects and reaction conditions:
1.1. Regioselectivity in Reductive Ring-Opening
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Catalytic hydrogenation of the aziridine ring preferentially cleaves the C(2)–N bond when the C-2 substituent is electron-withdrawing (e.g., carboxylate), yielding β-amino carbonyl derivatives .
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Reduction with samarium diiodide (SmI₂) produces β-amino esters via single-electron transfer mechanisms. For example:
Aziridine Substrate | Product (β-Amino Ester) | Yield (%) | A/B Ratio |
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cis-Boc-Ph | 19a | 55 | 1.4:1 |
trans-Boc-Ph | 19a | 85 | 6.7:1 |
cis-Ts-Ph | 20a | 93 | >99:1 |
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Magnesium in methanol facilitates reductive opening of cis-aziridines but requires elevated temperatures (55°C) .
1.2. Nucleophilic Attack by Heteroatoms
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Thiols and azides : Protonation of the aziridine nitrogen generates aziridinium intermediates (e.g., 17 ), which react with nucleophiles (e.g., AcO⁻, SH⁻) at the less hindered C-3 position .
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Acetic acid : Promotes ring-opening to form (1S,2S)-2-amino-1,3-propanediols (19 ) in >90% yield .
Organometallic Additions
The aziridine carboxylate reacts with organometallic reagents to form functionalized products:
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Organocuprates : Add to the aziridine ring, enabling stereoselective synthesis of γ-amino alcohols.
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Wittig reagents : Convert the ester group into α,β-unsaturated carbonyl derivatives, retaining aziridine chirality .
Ring Expansions to Oxazolidinones
Treatment with chloroformates (e.g., methyl chloroformate) induces ring expansion via N-acylation:
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Mechanism : Acylation of the aziridine nitrogen forms an aziridinium intermediate (30 ), which undergoes intramolecular nucleophilic attack to yield oxazolidin-2-one-5-carboxylates (28 ) in 93% yield .
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Stereochemistry : Retention of configuration at C-2 is confirmed by X-ray crystallography .
Reaction Conditions and Optimization
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Solvent : Anhydrous acetonitrile or ethanol is preferred for ring-opening reactions .
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Temperature : Reactions often proceed at 0–25°C, though some require heating (e.g., 70°C for oxazolidinone formation) .
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Catalysts : Lewis acids (e.g., ZnCl₂) enhance stereoselectivity in reductions .
Stability and Handling
Scientific Research Applications
Synthesis of Chiral Compounds
One of the primary applications of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate is in the synthesis of other chiral compounds. Its aziridine ring provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have utilized this compound to develop new synthetic pathways for creating biologically active molecules, particularly in the pharmaceutical industry.
Anticancer Research
Recent studies have indicated that aziridine derivatives, including (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate, exhibit potential anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its effectiveness against certain types of tumors, suggesting its potential as a lead compound in anticancer drug development .
Polymer Chemistry
The unique structural characteristics of (-)-Menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate make it suitable for use in polymer chemistry. Researchers have explored its use as a monomer in the synthesis of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and other industrial materials .
Drug Delivery Systems
In the field of drug delivery, this compound has been studied for its potential role in creating nanocarriers that can improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug formulations, making it a promising candidate for further investigation in pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action for (-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate primarily involves nucleophilic ring opening. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various products, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylate Esters: These compounds share the aziridine ring and carboxylate ester functionality.
Azetidines: Four-membered nitrogen-containing heterocycles that also undergo ring-opening reactions.
Uniqueness
(-)-Menthyl ®-1-[®-alpha-methylbenzyl]aziridine-2-carboxylate is unique due to its chiral nature and specific substituents, which make it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Biological Activity
(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative that has garnered attention for its potential biological applications, particularly as a building block in medicinal chemistry. This compound exhibits unique structural features that contribute to its reactivity and biological activity.
The compound has the following chemical characteristics:
- CAS Number : 397849-98-8
- Molecular Formula : C14H19N2O2
- Melting Point : 102-105 °C
- Optical Activity : [α]20/D −43° in methanol with an optical purity of 98% (ee) .
Synthesis
The synthesis of this compound typically involves the enantioselective synthesis of aziridine derivatives from readily available precursors. Recent studies have demonstrated efficient methods for synthesizing aziridine-2-carboxylates through reductive kinetic resolution of 2H-azirines, achieving high enantioselectivities .
The biological activity of aziridine derivatives, including this compound, is primarily attributed to their ability to interact with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic ring-opening reactions, making these compounds valuable as electrophilic agents in biochemical processes.
Case Studies and Research Findings
- Cysteine Protease Inhibition :
- Synthesis and Reactivity Studies :
- Biological Assays :
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3/t15-,16-,18+,19-,20-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGOPLLCDRJQD-NIPOPRQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CN2[C@H](C)C3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429438 | |
Record name | ST031674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397849-98-8 | |
Record name | ST031674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 397849-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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